molecular formula C8H4BrF3N2 B1512918 7-Bromo-3-(trifluoromethyl)-1H-indazole CAS No. 57631-12-6

7-Bromo-3-(trifluoromethyl)-1H-indazole

Cat. No. B1512918
CAS RN: 57631-12-6
M. Wt: 265.03 g/mol
InChI Key: DQUKJDLLGPDJMW-UHFFFAOYSA-N
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Description

Compounds like 7-Bromo-3-(trifluoromethyl)-1H-indazole typically belong to a class of organic compounds known as halogenated indazoles . These are aromatic compounds containing an indazole ring system substituted by one or more halogens.


Molecular Structure Analysis

The molecular structure of such compounds typically consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The trifluoromethyl group (-CF3) and bromine atom are likely attached to different carbon atoms in the ring system .


Chemical Reactions Analysis

The chemical reactions of halogenated indazoles can be quite diverse and depend on the specific compound and reaction conditions. They might undergo various substitution reactions, and the halogen atoms can potentially be replaced by other groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds depend on their specific structure. Generally, they are expected to have relatively high molecular weights and may be solid at room temperature .

Scientific Research Applications

  • Fluorinated Quinolines

    • Summary of Application : Fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
    • Methods of Application : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
    • Results or Outcomes : A number of fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
  • Functionalized α-Trifluoromethyl Alkenes

    • Summary of Application : Functionalized α-trifluoromethyl alkenes are synthesized through Lewis acidic activation .
    • Methods of Application : A novel α-trifluoromethylvinyl trifluoroborate reagent allows a one-step cross-coupling of (hetero)aryl halides to access a broad array of complex α-trifluoromethyl alkenes .
    • Results or Outcomes : The development of this approach has allowed access to a broad array of complex α-trifluoromethyl alkenes .

Safety And Hazards

The safety and hazards associated with such compounds can vary widely and depend on their specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling them .

Future Directions

The study of halogenated indazoles is a dynamic field with potential applications in various areas, including medicinal chemistry and material science . Future research may focus on exploring their biological activities, developing new synthetic methods, and studying their physical and chemical properties .

properties

IUPAC Name

7-bromo-3-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-3-1-2-4-6(5)13-14-7(4)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUKJDLLGPDJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856212
Record name 7-Bromo-3-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-(trifluoromethyl)-1H-indazole

CAS RN

57631-12-6
Record name 7-Bromo-3-(trifluoromethyl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57631-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-3-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GD Zhu, J Gong, VB Gandhi, K Woods, Y Luo… - Bioorganic & medicinal …, 2007 - Elsevier
Thr-211 is one of three different amino acid residues in the kinase domain of protein kinase B/Akt as compared to protein kinase A (PKA), a closely related analog in the same AGC …
Number of citations: 93 www.sciencedirect.com

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